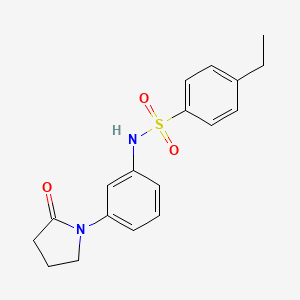

4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

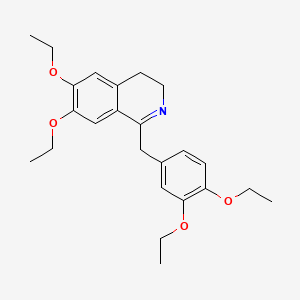

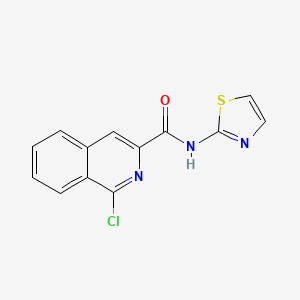

The molecular structure of “4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by sp3-hybridization, contributing to the stereochemistry of the molecule .Physical And Chemical Properties Analysis

The solubility of “4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is not available. Its XLogP3, a measure of the compound’s lipophilicity, is 2.7.Aplicaciones Científicas De Investigación

Synthesis and Characterization

The scientific research involving 4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide primarily focuses on its synthesis, characterization, and potential applications across various fields, including antimicrobial activity, enzyme inhibition, and as a precursor for further chemical modifications.

Antimicrobial Activity : One study discussed the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, indicating the potential of such sulfonamide derivatives in combating bacterial and fungal infections (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

Enzyme Inhibition : The synthesis and evaluation of benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors highlight another research direction. These compounds were found to significantly reduce myocardial infarction size in animal models, showcasing their potential therapeutic applications (H. Oinuma et al., 1991).

Heterocyclic Synthesis : The use of metalated sulfonamides in directed ortho metalation (DoM) methodology for heterocyclic synthesis represents a significant area of research. This approach demonstrates the versatility of sulfonamide derivatives in synthesizing a wide range of heterocyclic compounds, offering new pathways for drug development and chemical synthesis (O. Familoni, 2002).

Anticancer Activity : The synthesis and biological evaluation of novel indenopyridine derivatives, including sulfonamide moieties, for their anticancer activity against breast cancer cell lines, further underscore the importance of sulfonamide derivatives in medicinal chemistry (M. Ghorab, M. Al-Said, 2012).

Safety and Hazards

As mentioned earlier, “4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is not intended for human or veterinary use. It is strictly for research or manufacturing use only.

Direcciones Futuras

While specific future directions for “4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” are not available, the pyrrolidine ring, a key component of this compound, is of great interest in drug discovery . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This suggests potential future directions in the design of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

4-ethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-2-14-8-10-17(11-9-14)24(22,23)19-15-5-3-6-16(13-15)20-12-4-7-18(20)21/h3,5-6,8-11,13,19H,2,4,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCRQUITONAODM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]phthalazine](/img/structure/B2992312.png)

![Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate](/img/structure/B2992319.png)

![4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid](/img/structure/B2992323.png)

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2992325.png)

![N-[3-(dimethylamino)propyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2992331.png)